Lead(II) hydroxide

概要

説明

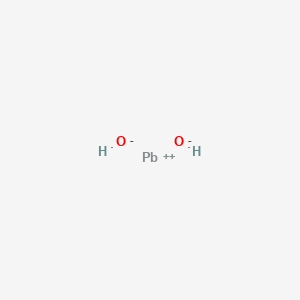

Lead(II) hydroxide (Pb(OH)₂) is a divalent inorganic compound formed by the reaction of lead(II) salts with alkaline solutions. It appears as a white crystalline powder but oxidizes to a dark layer upon exposure to air . Structurally, Pb(OH)₂ is amphoteric, dissolving in excess hydroxide to form plumbite ions ([Pb(OH)₃]⁻) and in acids to yield Pb²⁺ . Its low water solubility (precipitating at pH ~6.0) underpins its role in environmental remediation, particularly in wastewater treatment and lead-acid batteries . However, its toxicity necessitates stringent handling protocols, as prolonged exposure causes neurological, renal, and hematological damage .

準備方法

Precipitation from Lead(II) Salts

The most widely documented method for synthesizing Pb(OH)₂ involves the controlled precipitation of lead ions from aqueous solutions using alkaline reagents.

Reaction with Sodium Hydroxide

When sodium hydroxide (NaOH) is added to a solution of lead nitrate (Pb(NO₃)₂), a white precipitate forms according to the reaction:

Key variables influencing yield and purity include:

-

pH Control : Precipitation initiates at pH 6.0 and completes near pH 8.5. Excess NaOH (pH > 12) redissolves the precipitate into plumbite ions ([Pb(OH)₃]⁻ or [Pb(OH)₄]²⁻), complicating recovery .

-

Temperature : Room-temperature reactions (20–25°C) favor amorphous Pb(OH)₂, while elevated temperatures (50–60°C) promote crystalline forms .

-

Ionic Strength : High nitrate concentrations retard precipitation kinetics, requiring agitation or seeding to accelerate nucleation .

Table 1: Optimization Parameters for NaOH Precipitation

| Parameter | Optimal Range | Effect on Product |

|---|---|---|

| pH | 8.0–8.5 | Maximizes precipitation yield |

| Temperature (°C) | 25–40 | Balances crystallinity & purity |

| Stirring Rate (rpm) | 200–400 | Prevents agglomeration |

Alternative Alkaline Reagents

Ammonium hydroxide (NH₄OH) and potassium hydroxide (KOH) are less common but offer distinct advantages:

-

NH₄OH : Generates a basic lead carbonate complex (2PbCO₃·Pb(OH)₂) in the presence of CO₂, requiring inert atmospheres for pure Pb(OH)₂ .

-

KOH : Higher solubility of byproduct KNO₃ simplifies purification but increases cost .

Hydrolysis of Lead Acetate

Controlled hydrolysis of lead(II) acetate (Pb(CH₃COO)₂) yields a well-defined crystalline product, Pb₆O₄(OH)₄, as per the reaction:

This method is favored for structural studies due to the product’s octahedral Pb₆ cluster geometry .

Process Conditions

-

Concentration : Dilute solutions (<0.1 M) prevent rapid hydrolysis and amorphous byproducts.

-

Additives : Acetic acid buffering (pH 5.5–6.5) moderates hydrolysis rates, enabling single-crystal growth .

Electrochemical Synthesis

Industrial-scale production often employs electrochemical methods to enhance purity and reduce waste.

Electrolysis of Sodium Plumbate

A Chinese patent (CN102367577A) details the preparation of Na₂[Pb(OH)₄] via direct reaction of PbO with concentrated NaOH (40–50% w/w) at 80–90°C :

The solution is cooled to 25–30°C, precipitating high-purity PbO·H₂O, which is redissolved and electrolyzed to recover metallic lead .

Table 2: Industrial Electrolytic Process Parameters

| Parameter | Value | Purpose |

|---|---|---|

| NaOH Concentration | 40–50% w/w | Enhances PbO solubility |

| Electrolysis Voltage | 2.5–3.0 V | Optimizes lead deposition rate |

| Temperature | 25–30°C | Stabilizes Na₂[Pb(OH)₄] solution |

Thermal Decomposition of Basic Lead Carbonate

Heating basic lead carbonate (2PbCO₃·Pb(OH)₂) above 200°C in inert atmospheres produces Pb(OH)₂ intermediate phases before full decomposition to PbO :

This route is less common due to carbonate contamination risks.

Solvothermal Synthesis

Emerging research explores solvothermal methods using ethanol-water mixtures at 150–180°C to produce nanostructured Pb(OH)₂ with high surface area (120–150 m²/g) . These materials show promise in adsorption applications but require further scalability studies .

化学反応の分析

Formation of Lead(II) Hydroxide

This compound can be synthesized through several methods, primarily involving the reaction of lead(II) salts with hydroxide sources. The most common method involves adding sodium hydroxide to a solution of lead(II) nitrate:

This reaction produces a white precipitate of this compound, which can be further processed or analyzed.

Precipitation Reactions

This compound is primarily known for its precipitation reactions with various anions:

-

With Sodium Hydroxide:

When sodium hydroxide is added to an aqueous solution containing lead ions, this compound precipitates:

-

Redissolution:

If excess sodium hydroxide is added, the precipitate can dissolve to form soluble plumbate ions:

Reaction with Acids

This compound reacts with acids to form lead salts and water:

-

With Hydrochloric Acid:

-

With Sulfuric Acid:

Thermal Decomposition

Upon heating, this compound decomposes to form lead oxide:

This reaction highlights the thermal instability of this compound and its transformation into a more stable oxide form.

Complex Formation and Hydrolysis

In aqueous solutions, lead(II) ions can form various hydroxo complexes depending on the pH and concentration of hydroxide ions. Some significant complexes include:

-

Mononuclear Hydroxo Complexes:

The formation of mononuclear complexes such as , , and .

-

Polynuclear Species:

At higher concentrations or pH levels, polynuclear species like , which consist of multiple lead atoms coordinated by hydroxides, may also form .

科学的研究の応用

Lead-Acid Batteries

Lead(II) hydroxide is a crucial component in lead-acid batteries, which are widely used in automotive and industrial applications. In these batteries, Pb(OH)₂ participates in reversible reactions during charging and discharging cycles:

This reaction highlights the compound's role in energy storage and conversion processes, making it essential for the functionality of lead-acid batteries .

Wastewater Treatment

This compound is utilized in wastewater treatment due to its ability to adsorb and precipitate heavy metals and other contaminants. Its mechanism involves the formation of insoluble complexes that facilitate the removal of toxic substances from water sources .

Chemical Synthesis

In the field of chemistry, Pb(OH)₂ serves as a reagent for synthesizing other lead compounds. It can be produced through various methods, such as reacting lead(II) salts with alkaline substances:

This versatility allows it to contribute to the development of new materials and compounds .

Nanotechnology

Recent studies have explored the use of this compound nanorods in nanotechnology applications. These nanostructures exhibit unique properties that can be harnessed for advanced materials and electronic devices .

Case Study 1: Lead-Acid Battery Efficiency

Research indicates that optimizing the composition and structure of this compound within battery systems can enhance charge-discharge efficiency. Studies have shown that modifying the microstructure of Pb(OH)₂ can lead to improved performance metrics in lead-acid batteries .

Case Study 2: Heavy Metal Removal in Wastewater

A study focused on the application of this compound in treating industrial wastewater demonstrated significant reductions in heavy metal concentrations. The compound effectively precipitated contaminants, showcasing its utility in environmental remediation efforts .

作用機序

In aqueous solutions, lead(II) hydroxide acts as a weak base, forming lead(II) ions (Pb²⁺) under weakly acidic conditions. This cation hydrolyzes and, under progressively increasing alkaline conditions, forms various species, including Pb(OH)⁺, Pb(OH)₂ (aqueous), and Pb(OH)₃⁻. The compound’s ability to form these species under different pH conditions is key to its functionality in various applications .

類似化合物との比較

Solubility and Precipitation Behavior

Lead(II) Hydroxide vs. Calcium Hydroxide (Ca(OH)₂): Pb(OH)₂ precipitates at pH 5.0–6.0, whereas Ca(OH)₂ (lime) requires higher pH (>10) for metal hydroxide precipitation. However, Ca(OH)₂ cannot achieve sub-ppm Pb(II) removal due to Pb(OH)₂’s solubility limits (0.1 mg/L residual Pb²⁺ at pH ~10) and redissolution in strongly alkaline conditions . In contrast, nano zero-valent iron (nZVI) stabilizes pH and achieves lower Pb(II) concentrations via adsorption and reduction, bypassing Pb(OH)₂’s solubility constraints .

This compound vs. Layered Double Hydroxides (LDHs):

LDHs (e.g., Zn-Al-La hydroxides) have a brucite-like structure with interlayer anions, enabling higher anion-exchange capacity and stability across wider pH ranges compared to Pb(OH)₂ . Pb(OH)₂ lacks this layered flexibility, limiting its utility in advanced material applications.

Chemical Reactivity

This compound vs. Lead(II) Chromate (PbCrO₄):

PbCrO₄, a hexavalent chromium compound, is highly oxidative and reacts with reducing agents or acids, decomposing into Pb²⁺ and Cr³⁺ . In contrast, Pb(OH)₂ oxidizes in air to form PbO₂ and reacts with CO₂ to yield basic carbonates, limiting its stability in environmental applications .

This compound vs. Lead(II) Oxide (PbO):

PbO, a key component in lead-acid batteries, undergoes reversible redox reactions similar to Pb(OH)₂. However, PbO is more thermally stable (melting point ~888°C) compared to Pb(OH)₂, which decomposes at 145°C .

Toxicity and Regulation

All lead compounds are regulated under global standards (e.g., EU R-phrases: R61, R33). PbCrO₄ poses additional risks due to hexavalent chromium (carcinogenic), whereas Pb(OH)₂’s primary hazard is lead ion leaching .

生物活性

Lead(II) hydroxide (Pb(OH)₂) is a compound that has garnered significant attention due to its biological activity and toxicity. This article explores the biological implications of this compound, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

This compound is an inorganic compound characterized by lead in the +2 oxidation state. It can be formed through the reaction of lead(II) salts with hydroxides. In aqueous solutions, it exhibits weakly basic properties, leading to the formation of various hydroxide complexes under different pH conditions .

Mechanisms of Toxicity

Lead mimics essential metals such as calcium, zinc, and iron, disrupting numerous biological processes. Its primary mechanisms include:

- Enzymatic Inhibition : Lead inhibits delta-aminolevulinic acid dehydratase (ALAD), a crucial enzyme in heme biosynthesis. This inhibition leads to reduced heme production and subsequent anemia .

- Neurotransmitter Disruption : Lead interferes with neurotransmitter release by inhibiting calcium's binding to calmodulin and affecting NMDA receptor function, which is critical for synaptic transmission .

- Oxidative Stress : Lead exposure induces oxidative stress, leading to cellular damage through the generation of reactive oxygen species (ROS) .

Toxicological Profile

The toxicity of lead compounds, including this compound, has been extensively documented. The following table summarizes key toxicological findings related to lead exposure:

| Exposure Type | Lead Levels (µg/dL) | Clinical Symptoms |

|---|---|---|

| Acute Poisoning | 100–120 | Muscle pain, fatigue, abdominal pain, headache, seizures |

| Chronic Poisoning | 40–60 | Persistent vomiting, lethargy, convulsions |

| Neurological Effects | >50 | Encephalopathy, ataxia, hyperirritability |

| Gastrointestinal Effects | 60–450 | Abdominal pain, constipation, nausea |

Lead exposure can result in severe health effects across various organ systems. Notably, neurological symptoms are particularly concerning in children due to their developing brains .

Case Studies and Research Findings

Numerous studies have highlighted the biological activity and toxicity of this compound:

- Lead Exposure in Children : A study indicated that children with blood lead levels (PbB) above 80 µg/dL exhibited significant cognitive impairments and developmental delays. Acute colic was reported at levels greater than or equal to 60 µg/dL .

- Animal Studies : Research involving rats demonstrated that oral exposure to lead oxides resulted in low acute toxicity with LD50 values exceeding 2000 mg/kg body weight. However, chronic exposure led to notable neurological and gastrointestinal effects .

- Environmental Impact : A study investigated the removal of lead from wastewater using hydroxide precipitation methods. This research emphasized the importance of managing lead contamination in environmental settings due to its persistent toxicity .

Q & A

Q. (B) What are the best practices for synthesizing and characterizing Lead(II) hydroxide in laboratory settings?

This compound is typically synthesized via precipitation by reacting lead(II) nitrate with sodium hydroxide under controlled pH (8–10) and temperature (25–40°C). To ensure reproducibility:

- Purification: Wash precipitates repeatedly with deionized water to remove nitrate residues, confirmed via ion chromatography .

- Characterization: Use XRD to confirm crystalline structure (e.g., orthorhombic vs. amorphous phases), FTIR for hydroxide group identification, and TGA to assess thermal stability (decomposition onset ~105°C) .

- Purity validation: ICP-MS or AAS quantifies trace impurities (e.g., Na⁺, NO₃⁻), while SEM-EDS maps elemental distribution .

Q. (A) How does fulvic acid (FA) concentration influence the solubility and complexation behavior of this compound in aqueous systems?

As shown in Table 1 (), solubility increases with FA concentration due to formation of soluble lead-dihydroxy fulvate complexes. Key methodologies include:

- Equilibrium studies: Adjust FA concentrations (0–50 mg/L) at fixed pH (8.0) and ionic strength, then quantify free Pb²⁺ via anodic stripping voltammetry .

- Speciation modeling: Software like PHREEQC predicts dominant complexes (e.g., Pb(OH)₂(FA)ⁿ⁻) under varying ligand-to-metal ratios .

- Validation: Compare experimental solubility data with theoretical models to identify deviations caused by colloidal aggregation or kinetic effects .

Q. (A) How can researchers resolve contradictions in reported thermodynamic stability constants of this compound complexes?

Discrepancies often arise from differences in ionic strength, pH calibration, or ligand competition. Mitigation strategies:

- Standardized conditions: Use IUPAC-recommended buffers (e.g., TRIS for pH 7–9) and maintain ionic strength with NaClO₄ .

- Cross-validation: Employ multiple techniques (e.g., potentiometry, spectrophotometry) to measure stability constants, ensuring consistency across methods .

- Error analysis: Apply statistical tools (e.g., Monte Carlo simulations) to quantify uncertainty in measured values .

Q. (B) What experimental designs are effective for studying the environmental fate of this compound in soil systems?

- Adsorption/desorption assays: Use batch experiments with soil samples (e.g., kaolinite, humic-rich soils) to measure Pb²⁺ partitioning via Langmuir isotherms .

- Leaching studies: Simulate rainfall using column reactors, analyzing leachates for Pb species via HPLC-ICP-MS .

- Microbial interactions: Incubate this compound with soil microbiota (e.g., Pseudomonas) to assess biotransformation pathways using 16S rRNA sequencing and XANES .

Q. (A) How can researchers differentiate between kinetic and thermodynamic control in this compound precipitation reactions?

- Time-resolved experiments: Monitor particle size evolution via dynamic light scattering (DLS) to detect Ostwald ripening (thermodynamic control) vs. aggregation (kinetic control) .

- Calorimetry: Measure enthalpy changes during precipitation using isothermal titration calorimetry (ITC); exothermic peaks indicate stable phase formation .

- In-situ XRD: Track phase transitions (e.g., amorphous → crystalline) over time under controlled supersaturation .

Q. (B) What are the key considerations for integrating this compound into hybrid materials (e.g., nanocomposites)?

- Surface functionalization: Modify Pb(OH)₂ nanoparticles with silane coupling agents (e.g., APTES) to enhance dispersion in polymer matrices, verified via TEM and zeta potential .

- Stability testing: Expose composites to accelerated aging (e.g., 85°C/85% RH) and monitor Pb leaching via AAS .

- Performance metrics: Evaluate photocatalytic or electrochemical activity (e.g., in lead-acid batteries) using cyclic voltammetry and EIS .

Q. (A) How do interfacial properties of this compound affect its role in heterogeneous catalysis?

- Active site characterization: Use XPS to identify surface hydroxyl groups and Pb³⁺ defects, which act as Lewis acid sites .

- Reactivity assays: Probe catalytic efficiency in model reactions (e.g., CO oxidation) via GC-MS, correlating turnover rates with BET surface area and pore size distribution .

- Operando studies: Employ Raman spectroscopy under reaction conditions to track structural changes during catalysis .

特性

IUPAC Name |

lead(2+);dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O.Pb/h2*1H2;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZYIVBHUDKWEO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O2Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015737 | |

| Record name | Lead(2+) hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19783-14-3 | |

| Record name | Lead hydroxide (Pb(OH)2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19783-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lead(2+) hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。